![molecular formula C14H19NO4S B1434128 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1858256-76-4](/img/structure/B1434128.png)
1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid
Descripción general
Descripción
“1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid” is a potent chemical compound with diverse applications in scientific research. It has a linear formula of C14H19NO4S .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many scientific studies .Molecular Structure Analysis
The molecular structure of “1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid” is represented by the linear formula C14H19NO4S . More detailed structural information can be obtained through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Anticancer Potential
The compound has been explored for its potential as an anticancer agent. Specifically, derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety were synthesized and evaluated for their anticancer activities. These compounds, derived from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, showed promising anticancer properties, with certain derivatives exhibiting strong anticancer activities relative to doxorubicin, a reference anticancer drug. This suggests the compound's role in the development of new anticancer agents, requiring further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Enzyme Inhibition
Research on derivatives of 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid has shown potential in enzyme inhibition, specifically targeting tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP) inhibitors. These studies focus on the structure-activity relationships, highlighting the importance of the oxidation state on sulfur and the substituent modifications for enhanced cellular activity. The findings indicate the compound's application in designing selective enzyme inhibitors, which could be beneficial in treating various diseases related to these enzymes (Venkatesan et al., 2004).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazone derivatives of the compound, involving piperidine rings, have been synthesized and evaluated for their antioxidant and anticholinesterase activities. These compounds demonstrated significant activity in various antioxidant assays and showed promising results in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays. This suggests the compound's utility in creating therapeutics targeting oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-2-4-12(5-3-11)10-20(18,19)15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBZDHLTJLKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)
![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)
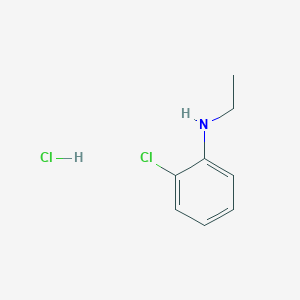
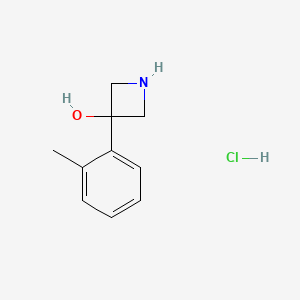
![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
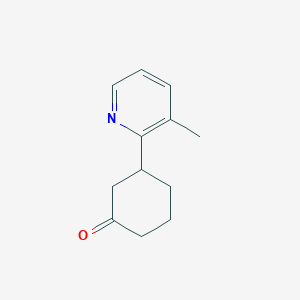
amine hydrochloride](/img/structure/B1434052.png)
![5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1434053.png)
![2-{[Methyl(pyrrolidin-3-yl)amino]methyl}pyrimidin-4-amine](/img/structure/B1434057.png)
![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1434058.png)
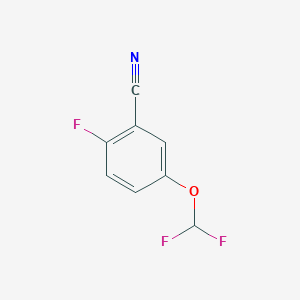
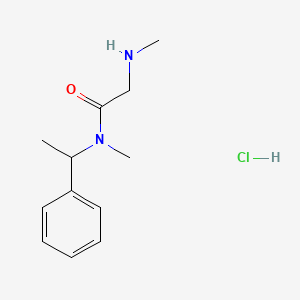
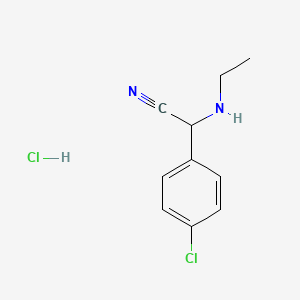
![6-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1434068.png)